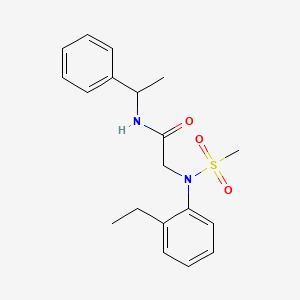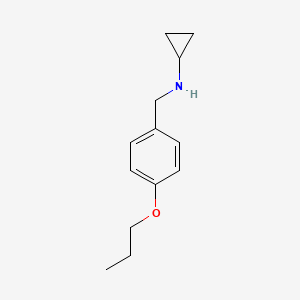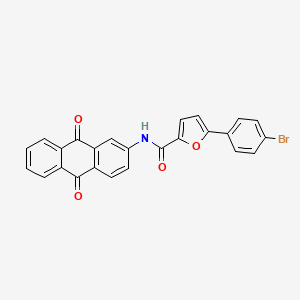![molecular formula C19H23ClO3 B5186319 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5186319.png)
4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene, also known as TBCME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TBCME is a substituted benzene derivative that contains a tert-butyl group, a chloro group, and a methoxyphenoxyethoxy group.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in various biological processes. For example, 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene can inhibit the activity of COX-2 and HDACs, as well as induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene in lab experiments is its relative ease of synthesis. 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene can be synthesized using commercially available reagents and standard laboratory equipment. Another advantage of 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is its potential for use in drug discovery and materials science. However, one limitation of 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is its potential toxicity. 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been shown to have cytotoxic effects in some cell lines, and its potential long-term effects on human health are not fully understood.
Future Directions
There are several future directions for research on 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene and its potential long-term effects on human health.
Synthesis Methods
4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with tert-butyl chloride and sodium hydride to form tert-butyl 2-(2-methoxyphenoxy)ethyl ether. Finally, this compound is reacted with 2-chloro-1-(4-tert-butylphenyl)ethanone to yield 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene.
Scientific Research Applications
4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has shown potential applications in various fields of scientific research, including drug discovery, materials science, and environmental science. In drug discovery, 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been studied as a potential inhibitor of enzymes involved in cancer and inflammatory diseases. In materials science, 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been investigated as a potential pollutant in water and soil.
properties
IUPAC Name |
4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-19(2,3)14-9-10-16(15(20)13-14)22-11-12-23-18-8-6-5-7-17(18)21-4/h5-10,13H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIIQEKQTVJMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)
![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)

![methyl 4-({4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}methyl)benzoate](/img/structure/B5186303.png)
![N-allyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5186315.png)

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5186336.png)
![methyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5186344.png)
![(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)
![4-methylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B5186366.png)